3-(Bromomethyl)cyclohexene

Catalog No.
S1966356
CAS No.
34825-93-9
M.F
C7H11B
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)cyclohexene

CAS Number

34825-93-9

Product Name

3-(Bromomethyl)cyclohexene

IUPAC Name

3-(bromomethyl)cyclohexene

Molecular Formula

C7H11B

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2

InChI Key

NRDIHSPUUCHBQG-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)CBr

Canonical SMILES

C1CC=CC(C1)CBr

3-(Bromomethyl)cyclohexene is an organic compound characterized by the presence of a bromomethyl group attached to a cyclohexene ring. Its molecular formula is C7_7H11_{11}Br, and it features a bromine atom bonded to a carbon that is also part of a cyclohexene moiety, which contains a double bond. This compound is notable for its potential applications in organic synthesis and its reactivity due to the presence of both the bromine atom and the double bond.

, including:

  • Allylic Bromination: The compound can undergo further bromination at the allylic position, leading to more complex brominated products. For example, when reacted with N-bromosuccinimide (NBS), it can yield several products depending on reaction conditions such as temperature and concentration of bromine .
  • Electrophilic Additions: The double bond in cyclohexene allows for electrophilic addition reactions. For instance, treatment with hydrogen halides can result in the formation of bromoalkanes or dibromoalkanes .
  • Elimination Reactions: Under certain conditions, 3-(Bromomethyl)cyclohexene can undergo elimination reactions to form alkenes, particularly when subjected to strong bases .

3-(Bromomethyl)cyclohexene can be synthesized through several methods:

  • Allylic Bromination: The most common method involves the bromination of methylenecyclohexane using N-bromosuccinimide under controlled conditions. This reaction typically favors the formation of 3-(Bromomethyl)cyclohexene due to the stability of the resulting allylic radical .
  • Radical Reactions: Radical bromination techniques can also be employed, where cyclohexene derivatives are treated with bromine under radical-generating conditions (e.g., heat or light), leading to various brominated products including 3-(Bromomethyl)cyclohexene .

The compound has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Due to its reactivity, it may be used in polymerization processes or as a building block for functional materials.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their pesticidal properties.

Interaction studies involving 3-(Bromomethyl)cyclohexene primarily focus on its reactivity with nucleophiles and electrophiles. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, studies on its interaction with other halogenated compounds may reveal synergistic effects or mechanisms relevant to organic synthesis.

Several compounds share structural similarities with 3-(Bromomethyl)cyclohexene. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-BromocyclohexeneBromine attached directly to cyclohexeneMore reactive due to direct attachment
3-Bromo-3-methylcyclohexaneBromine on a tertiary carbonForms stable tertiary carbocation
1-(Bromomethyl)cyclohexeneBromomethyl group at position oneDifferent regioselectivity in reactions
CyclohexeneNo halogen substitutionBase structure without functional groups

3-(Bromomethyl)cyclohexene stands out due to its specific position of substitution and its ability to participate in unique chemical transformations that are not as readily available in its analogs. Its unique reactivity profile makes it a valuable compound in synthetic organic chemistry.

XLogP3

2.8

Other CAS

34825-93-9

Dates

Modify: 2024-04-14

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